- A Convenient Procedure for the Oxidative Dehydrogenation of N-Heterocycles Catalyzed by FeCl2/DMSOSynlett, 2016, 27(12), 1806-1809,
Cas no 92-46-6 (6-Chloro-2-methylquinoline)

6-Chloro-2-methylquinoline structure
Nome del prodotto:6-Chloro-2-methylquinoline
6-Chloro-2-methylquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Chloro-2-methylquinoline
- 2-Methyl-6-chloroquinoline
- 6-Chloroquinaldine
- Quinoline,6-chloro-2-methyl-
- Quinoline, 6-chloro-2-methyl-
- OCCIBGIEIBQGAJ-UHFFFAOYSA-N
- 6-chloro-2-methyl-quinoline
- 6-CHLORO-2-methyl QUINOLINE
- FCH931779
- 5623AC
- STK396250
- VQ10297
- AX8012679
- ST50407905
- 051C735
- 6-Chloro-2-methylquinoline (ACI)
- Quinaldine, 6-chloro- (6CI, 7CI, 8CI)
- MFCD00051735
- F17611
- AS-48060
- C3108
- CS-0113039
- DB-057307
- SCHEMBL229173
- 6-Chloro-2-methylquinoline, 97%
- DTXSID70238818
- 92-46-6
- SB67509
- AKOS005203000
- SY049754
-
- MDL: MFCD00051735
- Inchi: 1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
- Chiave InChI: OCCIBGIEIBQGAJ-UHFFFAOYSA-N
- Sorrisi: ClC1C=C2C(N=C(C)C=C2)=CC=1
Proprietà calcolate
- Massa esatta: 177.03500
- Massa monoisotopica: 177.034527
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 160
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Carica superficiale: 0
- XLogP3: 3.2
- Superficie polare topologica: 12.9
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.225
- Punto di fusione: 94-98 °C (lit.)
- Punto di ebollizione: 278.2°C at 760 mmHg
- Punto di infiammabilità: 148.7°C
- Indice di rifrazione: 1.634
- PSA: 12.89000
- LogP: 3.19660
- Solubilità: Non determinato
- Sensibilità: Light Sensitive
6-Chloro-2-methylquinoline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Danger
- Dichiarazione di pericolo: H302-H315-H318-H335
- Dichiarazione di avvertimento: P261-P280-P305 + P351 + P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-37/38-41
- Istruzioni di sicurezza: S26-S39
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R22; R37/38; R41
- Classe di pericolo:IRRITANT
6-Chloro-2-methylquinoline Dati doganali
- CODICE SA:2933499090
- Dati doganali:
Codice doganale cinese:
2933499090Panoramica:
2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
6-Chloro-2-methylquinoline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | C602038-100mg |
6-Chloro-2-methylquinoline |
92-46-6 | 100mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM228235-100g |
6-Chloro-2-methylquinoline |
92-46-6 | 98% | 100g |
$413 | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X76605-1g |
6-Chloro-2-methylquinoline |
92-46-6 | 98% | 1g |
¥188.0 | 2023-09-05 | |
TRC | C602038-1g |
6-Chloro-2-methylquinoline |
92-46-6 | 1g |
$ 80.00 | 2022-06-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 649260-25G |
6-Chloro-2-methylquinoline |
92-46-6 | 25g |
¥2691.06 | 2023-12-01 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L05320-5g |
6-Chloro-2-methylquinoline, 98+% |
92-46-6 | 98+% | 5g |
¥5979.00 | 2023-03-06 | |
eNovation Chemicals LLC | Y1015037-5g |
6-Chloro-2-methylquinoline |
92-46-6 | 98.0% | 5g |
$80 | 2024-06-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 649260-5G |
6-Chloro-2-methylquinoline |
92-46-6 | 97% | 5G |
¥809.33 | 2022-02-24 | |
Fluorochem | 018454-1g |
6-Chloroquinaldine |
92-46-6 | 99% | 1g |
£16.00 | 2022-03-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L05320-1g |
6-Chloro-2-methylquinoline, 98+% |
92-46-6 | 98+% | 1g |
¥1682.00 | 2023-03-06 |
6-Chloro-2-methylquinoline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Dimethyl sulfoxide , Ferrous chloride Solvents: p-Xylene ; 24 h, 1 bar, 110 °C
Riferimento
Metodo di produzione 2
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 12-Molybdophosphoric acid Solvents: Toluene , Water ; 1 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
Riferimento
- Micellar-Mediated Phosphomolybdic Acid: Highly Effective Reusable Catalyst for Synthesis of Quinoline and Its DerivativesSynthetic Communications, 2010, 40(15), 2336-2340,
Metodo di produzione 4
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: p-Xylene ; 22 h, 150 °C
Riferimento
- Tris(pentafluorophenyl)borane-Catalyzed Acceptorless Dehydrogenation of N-HeterocyclesAngewandte Chemie, 2016, 55(40), 12224-12227,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Iron , Ruthenium Solvents: Ethanol , Water ; 3 MPa, 200 °C
Riferimento
- A simple continuous reaction for the synthesis of quinoline compoundsGreen Chemistry, 2022, 24(4), 1714-1720,
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Palladium (nanoparticle complex with magnetite and graphene oxide) Solvents: Acetonitrile ; 12 h, 80 °C
Riferimento
- Magnetically separable palladium-graphene nanocomposite as heterogeneous catalyst for the synthesis of 2-alkylquinolines via one pot reaction of anilines with alkenyl ethersTetrahedron Letters, 2014, 55(15), 2406-2409,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 40 °C; overnight, reflux
Riferimento
- Synthesis and structure elucidation of a series of chloroquinoline-2-chalcones by the Doebner-Miller reactionMagnetic Resonance in Chemistry, 2016, 54(8), 677-683,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: 12-Tungstophosphoric acid ; 11 min
Riferimento
- Synthesis of quinaldines and lepidines by a Doebner-Miller reaction under thermal and microwave irradiation conditions using phosphotungstic acidTetrahedron Letters, 2006, 47(11), 1783-1785,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Trichlorotris(tetrahydrofuran)chromium Solvents: Tetrahydrofuran ; 2 min, rt; 15 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Chromium-Catalyzed Cross-Coupling Reactions of Alkylmagnesium Reagents with Halo-Quinolines and Activated Aryl ChloridesSynthesis, 2017, 49(1), 188-194,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Cuprous iodide Solvents: 1,2-Dichloroethane ; 12 h, 120 °C
Riferimento
- Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of QuinolinesOrganic Letters, 2015, 17(23), 5836-5839,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Diethyl ether Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (silver-exchanged) ; 5 min; 3 h, 120 °C
Riferimento
- Synthesis of quinolone derivatives by an improved Doebner-von Miller reaction using a recyclable Ag(I)-exchanged montmorillonite K10 catalystHeterocycles, 2016, 92(12), 2213-2224,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Alumina , Hydrochloric acid ; 10 min
Riferimento
- One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent - A green chemistry approachJournal of Chemical Sciences (Bangalore, 2009, 121(4), 481-484,
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: 1,10-Phenanthroline , Palladium diacetate Solvents: Methanol ; 36 h, 25 °C
Riferimento
- A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative CyclizationOrganic Letters, 2008, 10(2), 173-175,
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 12 h, rt
Riferimento
- Blue-light-promoted carbon-carbon double bond isomerization and its application in the syntheses of quinolinesOrganic & Biomolecular Chemistry, 2017, 15(30), 6349-6352,
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Sodium tert-butoxide , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Toluene ; 8 h, 70 °C
Riferimento
- Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydesOrganic & Biomolecular Chemistry, 2016, 14(38), 8966-8970,
Metodo di produzione 17
Condizioni di reazione
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Carbon tetrachloride ; 8 h, 150 °C; 150 °C → 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized, 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized, 20 °C
Riferimento
- Method for substituted quinolines production from aniline, 1,2-diols and CCl4 under iron catalysts, Russian Federation, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Acetic acid , Iron ; 2 h, reflux
Riferimento
- Iron/acetic acid-mediated carbon degradation: a facile route for the synthesis of quinoline derivativesTetrahedron Letters, 2010, 51(40), 5234-5237,
Metodo di produzione 19
Condizioni di reazione
1.1 Catalysts: 2,2,2-Trifluoroethanol , Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ; 20 h, reflux
Riferimento
- Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium CatalystAngewandte Chemie, 2013, 52(27), 6983-6987,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Nickel monoxide (supported on graphene nanoplatelets) Solvents: Dimethyl sulfoxide ; 10 h, 100 °C
Riferimento
- Nanonickel Oxides Prepared by Atomic Layer Deposition as Efficient Catalyst for the Dehydrogenation of N-HeterocyclesChemistrySelect, 2020, 5(38), 11811-11816,
6-Chloro-2-methylquinoline Raw materials
- Quinoline, 6-chloro-, 1-oxide
- 2-Amino-5-chlorobenzaldehyde
- Methylmagnesium Chloride (3M in THF)
- 1,2-Bis(4-chlorophenyl)diazene
- Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-methyl-
- 2-Pentanone, 4-(5-chloro-2-nitrophenyl)-5-nitro-
- 2,6-Dichloroquinoline
- methyl(triphenyl)phosphonium;iodide
- Ethylene Glycol, Dehydrated
- Benzenemethanol, 2-amino-5-chloro-α-2-propen-1-yl-
6-Chloro-2-methylquinoline Preparation Products
6-Chloro-2-methylquinoline Letteratura correlata
-
Hazmi Tajuddin,Peter Harrisson,Bianca Bitterlich,Jonathan C. Collings,Neil Sim,Andrei S. Batsanov,Man Sing Cheung,Soichiro Kawamorita,Aoife C. Maxwell,Lena Shukla,James Morris,Zhenyang Lin,Todd B. Marder,Patrick G. Steel Chem. Sci. 2012 3 3505
-
Xiaodong Jia,Shiwei Lü,Yu Yuan,Xuewen Zhang,Liang Zhang,Liangliang Luo Org. Biomol. Chem. 2017 15 2931
-
L. Gomathi Devi,R. Kavitha RSC Adv. 2014 4 28265
-
Aparup Paul,Soumen Mistri,Apurba Bhunia,Soumen Manna,Horst Puschmann,Subal Chandra Manna RSC Adv. 2016 6 60487
-
Jagadish Das,Mari Vellakkaran,Debasis Banerjee Chem. Commun. 2019 55 7530
92-46-6 (6-Chloro-2-methylquinoline) Prodotti correlati
- 2172219-05-3(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}-2-methylpropanoic acid)
- 255909-04-7(2-Bromo-N-(2,4-dimethylphenyl)acetamide)
- 2694056-69-2((2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide)
- 851585-66-5(4-(4-Methylphenyl)-4-Phenylpiperidine Hydrochloride)
- 1448051-64-6(N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 890937-88-9(1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine)
- 128914-77-2(2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride)
- 2034328-98-6(1-(4-fluorophenyl)-3-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}urea)
- 2229445-08-1(4-(1,1-Diphenylpropan-2-yl)piperidine)
- 1004665-93-3(1-(benzenesulfonyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine)
Fornitori consigliati
atkchemica
(CAS:92-46-6)6-Chloro-2-methylquinoline

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:92-46-6)6-Chloro-2-methylquinoline

Purezza:99%
Quantità:25g
Prezzo ($):281.0